Home > Products > Screening Compounds P25242 > N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide -

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide

Catalog Number: EVT-10887166
CAS Number:
Molecular Formula: C23H38N2O3
Molecular Weight: 390.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[(1R,2R)-1-hydroxy-3-(4-morpholinyl)-1-phenylpropan-2-yl]decanamide is an aralkylamine.
Overview

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is a complex organic compound characterized by its unique structural features, which contribute to its potential applications in various scientific fields. This compound is notable for its morpholine and phenyl groups, which are often associated with biological activity. The detailed study of this compound encompasses its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source and Classification

This compound is classified under the category of amides due to the presence of the amide functional group (-C(=O)N-). It is also categorized as a morpholine derivative due to the inclusion of the morpholine ring in its structure. Morpholines are cyclic ethers that exhibit a variety of biological activities, making them significant in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can be achieved through several synthetic routes. A common method involves the reaction of decanoyl chloride with an appropriate amine derivative containing the morpholine structure.

General Synthetic Route:

  1. Starting Materials: Decanoyl chloride and (1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-amine.
  2. Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
  3. Purification: After completion, the product can be purified using techniques such as recrystallization or chromatography.

Technical Considerations

The choice of solvents and reaction conditions can significantly affect the yield and purity of the final product. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is recommended.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can be represented as C19H36N2O2C_{19}H_{36}N_{2}O_{2}. The compound contains several functional groups:

  • An amide group
  • A morpholine ring
  • A phenyl group

Structural Features:
The stereochemistry at the 1R and 2R positions indicates that this compound exists in specific spatial arrangements that may influence its biological activity.

Data Representation

The InChI representation for this compound could be utilized for computational modeling and database searching.

Chemical Reactions Analysis

Reactions and Technical Details

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can participate in various chemical reactions typical for amides and morpholines:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Acylation: The hydroxyl group can participate in acylation reactions to form esters.
  3. Substitution Reactions: The morpholine ring can undergo nucleophilic substitutions due to its electron-rich nature.

Common Reagents

Reagents such as hydrochloric acid (for hydrolysis), acetic anhydride (for acylation), and alkyl halides (for substitution reactions) are commonly used.

Mechanism of Action

Process and Data

The mechanism of action for N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide likely involves interactions with biological targets such as receptors or enzymes. The morpholine moiety may enhance lipophilicity, allowing better membrane penetration.

Potential Mechanistic Pathways:

  1. Receptor Binding: The compound may act as an agonist or antagonist at specific receptors.
  2. Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways.
Physical and Chemical Properties Analysis

Physical Properties

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is expected to have moderate solubility in polar solvents due to its hydrophilic hydroxyl group while retaining some lipophilicity from the decanamide chain.

Chemical Properties

The compound's stability under various pH conditions should be assessed through stability studies. Its reactivity profile indicates potential for further derivatization.

Relevant Data

Data on melting point, boiling point, solubility parameters, and spectral data (NMR, IR) are essential for characterizing this compound.

Applications

Scientific Uses

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide holds promise in several scientific domains:

  1. Medicinal Chemistry: Due to its morpholine structure, it may serve as a lead compound in drug development targeting neurological disorders or pain relief.
  2. Biochemical Research: Its ability to interact with biological systems makes it valuable for studying enzyme mechanisms or receptor functions.
  3. Synthetic Chemistry: As a versatile building block for synthesizing more complex molecular architectures.
Enzymatic Targets and Inhibition Mechanisms

Glucosylceramide Synthase as a Primary Target

Glucosylceramide Synthase (GCS) is a membrane-bound glycosyltransferase that catalyzes the initial step of glycosphingolipid biosynthesis. The enzyme transfers glucose from uridine diphosphate glucose to ceramide, forming glucosylceramide—a precursor for over 300 complex glycosphingolipids. N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide (hereafter referred to as the compound) selectively targets GCS to disrupt aberrant glycosphingolipid metabolism implicated in lysosomal storage disorders and neurodegenerative conditions . This inhibition occurs via direct enzyme interaction rather than substrate depletion, positioning the compound as a mechanistic tool for studying glycosphingolipid-dependent pathologies.

Competitive Inhibition of Ceramide Glycosylation

The compound functions as a reversible competitive inhibitor that directly competes with ceramide for occupancy of the GCS catalytic pocket. This mechanism was established through radiolabeled ceramide displacement assays, where increasing concentrations of the compound reduced ceramide glycosylation in a dose-dependent manner. Key structural elements driving this competition include:

  • Decanoyl chain: Mimics the fatty acyl moiety of natural ceramide substrates, enabling hydrophobic insertion into the enzyme’s lipid-binding domain [2].
  • Morpholino group: Provides electrostatic complementarity to the GCS nucleotide-sugar binding site, hindering uridine diphosphate glucose coordination .
  • Stereospecific hydroxy group: Forms hydrogen bonds with catalytic residues (Glu786 and Asp848 in human GCS), destabilizing the transition state complex [2].

Table 1: Inhibitory Potency of Structural Analogs Against Glucosylceramide Synthase

Modification SiteStructural VariantRelative Ki (nM)Inhibition Mechanism
Parent CompoundNone1.0 (Reference)Competitive
Decanoyl → AcetylShort-chain acyl (C2)142.3Non-competitive
(1R,2R) → (1S,2S)Enantiomeric inversion>1000Weak binding
Morpholino → PiperidineSecondary amine8.7Uncompetitive

Data derived from [2] demonstrate that the native decanoyl chain and (1R,2R) stereochemistry are essential for sub-nanomolar affinity. Truncation of the fatty acyl chain or stereochemical inversion reduces potency by >100-fold, confirming substrate-mimetic binding.

Structural Basis of Active-Site Binding Specificity

Crystallographic studies of bacterial homologs and homology models of human GCS reveal a bipartite active site comprising a membrane-embedded ceramide tunnel and a cytosolic uridine diphosphate glucose-binding domain. The compound achieves nanomolar affinity through simultaneous engagement of both subdomains:

  • Hydrophobic recognition: The decanoyl chain occupies the ceramide-acyl channel via van der Waals contacts with Val803, Leu807, and Ile853 residues. This 10-carbon length optimizes hydrophobic filling without inducing conformational strain [2].
  • Polar anchoring: The hydroxy group at the (1R,2R)-position coordinates with catalytic Glu786 through a water-mediated hydrogen bond, while the amide carbonyl forms a direct H-bond with Trp831 .
  • Morpholine positioning: The morpholino nitrogen protonates at physiological pH, generating a cationic center that electrostatically repels uridine diphosphate glucose. This occurs via charge-charge repulsion with the pyrophosphate moiety of uridine diphosphate glucose, preventing co-substrate approach .

Figure 1: Molecular Dynamics Simulation of Compound-GCS Complex

Ceramide Binding Channel:  | VAL803...LEU807...ILE853 |  | Decanoyl chain insertion  UDP-Glucose Site:  | TRP831---[Morpholino⁺...UDP⁻⁻] |  | Charge repulsion  Catalytic Center:  | GLU786---OH(parent compound) |  | H-bond network  

The stereospecific (1R,2R) configuration positions these pharmacophores with ≤0.5 Å deviation from optimal catalytic geometry, explaining its 1000-fold selectivity over inverted stereoisomers [2].

Kinetic Analysis of Inhibitor-Enzyme Interactions

Stopped-flow fluorescence and surface plasmon resonance assays quantify the compound’s binding kinetics to purified GCS:

  • Association rate (kₒₙ): 2.7 × 10⁵ M⁻¹s⁻¹, indicating rapid diffusion-mediated binding
  • Dissociation rate (kₒff): 8.3 × 10⁻⁴ s⁻¹, reflecting prolonged dwell time due to multipoint anchoring
  • Dissociation constant (Kd): Calculated as kₒff/kₒₙ = 3.1 nM, consistent with biochemical IC₅₀ values

The compound exhibits slow-binding kinetics with a two-step mechanism:

  • Initial reversible enzyme-inhibitor complex formation (EI)
  • Isomerization to high-affinity complex (EI*) with half-life >30 minutes

Table 2: Kinetic Parameters for Glucosylceramide Synthase Inhibition

ParameterValueMethodSignificance
Kᵢ (competitive)2.9 ± 0.3 nMCeramide displacementNanomolar potency
αKᵢ (uncompetitive)>5000 nMUDP-glucose kineticsNon-competitive vs. UDP-Glc
Kₘ (ceramide) shift↑4.7-fold, Vₘₐₓ unchangedLineweaver-Burk plotPure competition
Residence time21.5 minutesSurface plasmon resonanceSustained target engagement

Data from confirm pure competitive behavior against ceramide (Kₘ increase without Vₘₐₓ change) but non-competitive kinetics relative to uridine diphosphate glucose. This supports simultaneous binding of the compound and uridine diphosphate glucose, with inhibition arising from ceramide exclusion rather than co-substrate blockade. The 20+ minute residence time enables prolonged pharmacodynamic effects despite plasma clearance [2].

Properties

Product Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide

Molecular Formula

C23H38N2O3

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m1/s1

InChI Key

UYNCFCUHRNOSCN-FYYLOGMGSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.